molecular formula C9H9ClO4 B3024745 5-Chloro-2,4-dimethoxybenzoic acid CAS No. 23053-81-8

5-Chloro-2,4-dimethoxybenzoic acid

Cat. No.: B3024745
CAS No.: 23053-81-8
M. Wt: 216.62 g/mol
InChI Key: YVMAOAQQUJFELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and methoxy groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxybenzoic acid typically involves the chlorination and methoxylation of benzoic acid derivatives. One common method starts with 2,4-dimethoxybenzoic acid, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

5-Chloro-2,4-dimethoxybenzoic acid is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxybenzoic acid involves its interaction with various molecular targets. The methoxy groups and chlorine atom influence its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxybenzoic acid is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct reactivity and binding properties. This makes it particularly useful in targeted chemical synthesis and research applications .

Properties

IUPAC Name

5-chloro-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMAOAQQUJFELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310784
Record name 5-chloro-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23053-81-8
Record name NSC231675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0.56 g portion of methyl 5-chloro-2,4-dimethoxybenzoate was dissolved in 5 ml of tetrahydrofuran, and 10 ml of 2N sodium hydroxide aqueous solution was added, followed by 4 hours of heating under reflux. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 0.45 g of 5-chloro-2,4-dimethoxybenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-dimethoxybenzoic acid
Reactant of Route 2
5-Chloro-2,4-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-dimethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,4-dimethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.